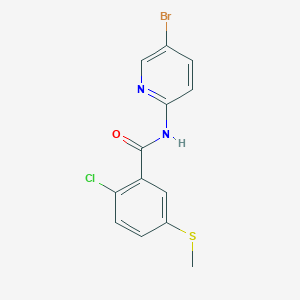
3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one, also known as 4-AP, is a synthetic compound that has been studied for its potential applications in scientific research. 4-AP is a derivative of pyrrolidinone, a cyclic amine, and is a member of the class of compounds known as ampakines. 4-AP has been studied for its effects on the central nervous system, as well as its potential to enhance cognitive performance.
Applications De Recherche Scientifique
Enantioselective Catalysis
A study by (Asami et al., 2015) demonstrates the use of related compounds in enantioselective catalysis. The research focuses on the synthesis of o-xylylene-type 1,4-amino alcohols, including derivatives similar to the subject compound, which are used as chiral ligands in catalyzing the enantioselective addition of diethylzinc to benzaldehyde.
Synthesis of Polysubstituted Pyrroles
(Kumar et al., 2017) describes a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method involves the intermolecular cycloaddition of compounds including 1-phenyl-2-(phenylamino)-propan-1-ones, which are structurally related to the chemical .
Crystal Structure Analysis
The crystal structure of spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], which contains a pyrrolidine ring similar to 3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one, is analyzed in (Thinagar et al., 2000). This study provides insights into the conformation and stabilization of such molecules.
Antiarrhythmic and Antihypertensive Effects
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with similar structures, were synthesized and tested for their antiarrhythmic and antihypertensive activities in (Malawska et al., 2002). The study suggests that the biological effects of these compounds may be related to their alpha-adrenolytic properties.
Synthesis of NLO Materials
(Raghukumar et al., 2003) reports on the synthesis of 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles and other derivatives as new classes of nonlinear optical (NLO) materials. This research demonstrates the potential application of pyrrolidine-containing compounds in the field of materials science.
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIFDVKRFUWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236099 |
Source


|
| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Aminophenyl)-1-(pyrrolidin-1-yl)propan-1-one | |
CAS RN |
168897-22-1 |
Source


|
| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Aminophenyl)-1-(1-pyrrolidinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B479147.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B479162.png)
![N-{1-benzyl-2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B479163.png)


![N-{3-[(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B479166.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479185.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B479188.png)



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B479316.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)